molecular formula C10H21ClN2O2 B11874595 (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B11874595
M. Wt: 236.74 g/mol
InChI Key: GQKDCIVYKGWBBH-DDWIOCJRSA-N
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Description

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl group on the carbamate nitrogen. The compound exists as a hydrochloride salt, enhancing its solubility for pharmaceutical applications. Key properties include:

  • Molecular Formula: Likely C₁₀H₂₁ClN₂O₂ (inferred from analogs).
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent decomposition .
  • Stereochemistry: The (R)-configuration at the pyrrolidine ring is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1

InChI Key

GQKDCIVYKGWBBH-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or ketones is a common method to achieve the (R)-configuration. For example, hydrogenation of 3-pyrrolidinone derivatives using chiral catalysts like Ru-BINAP complexes produces enantiomerically enriched pyrrolidines. A patent describes the use of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl) intermediates, achieving >98% enantiomeric excess (ee) under optimized hydrogen pressure (50–100 psi) and temperature (25–40°C).

Chiral Resolution

Racemic mixtures of pyrrolidine derivatives can be resolved using chiral acids. For instance, treatment with (S)-mandelic acid in ethanol selectively crystallizes the (R)-enantiomer, as reported in a synthesis yielding 85% ee.

Carbamate Protection and Methylation

Stepwise Carbamate Formation

The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate (Boc-Cl). In a representative procedure:

  • Reagents : Pyrrolidine derivative (1 equiv), Boc-Cl (1.2 equiv), triethylamine (2 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 12 hours.

  • Yield : 70–85% after silica gel chromatography.

Subsequent methylation of the secondary amine is achieved using methyl iodide (1.5 equiv) in the presence of potassium carbonate (2 equiv) in acetonitrile at 60°C for 6 hours, yielding the methylated intermediate.

One-Pot Protection-Methylation

A streamlined method combines carbamate formation and methylation in a single pot:

  • Reagents : Pyrrolidine derivative (1 equiv), Boc-Cl (1.2 equiv), methyl triflate (1.5 equiv), DIPEA (3 equiv).

  • Conditions : Tetrahydrofuran (THF), −78°C to RT, 24 hours.

  • Yield : 65–75%.

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid:

  • Procedure : The free base is dissolved in ethyl acetate, and 4 M HCl in dioxane (1.1 equiv) is added dropwise.

  • Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

  • Purity : >99% by HPLC (method: C18 column, 0.1% TFA in water/acetonitrile).

Reaction Optimization and Scale-Up

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)ee (%)
DCMNone257098
THFDMAP408599
AcetonitrilePd/C (5%)607897

Data compiled from

Industrial-Scale Production

A continuous flow process developed by Vulcanchem achieves kilogram-scale synthesis:

  • Flow Rate : 10 mL/min.

  • Residence Time : 30 minutes.

  • Output : 1.2 kg/day with 92% yield and 99.5% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Asymmetric HydrogenationHigh ee, scalableRequires expensive catalysts85–90
Chiral ResolutionLow costLow throughput60–70
One-Pot SynthesisTime-efficientModerate purity65–75

Data from

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance the efficacy and selectivity of drug candidates targeting various diseases, particularly neurological disorders.

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on specific enzymes, including neuronal nitric oxide synthase (nNOS). This inhibition is crucial in conditions like cerebral ischemia and neurodegenerative diseases, where excessive nitric oxide production can lead to neuronal damage.

Antimicrobial Research

In vitro studies have demonstrated that (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride exhibits moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that this compound may protect against neuronal damage caused by hypoxia. Animal studies have shown that it can reduce mortality rates and improve neurological outcomes in models subjected to hypoxic conditions.

Case Study 1: Neuroprotection in Cerebral Ischemia

A study involving rabbit models demonstrated that administering (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The mechanism was linked to the inhibition of nNOS, which reduced excessive nitric oxide production during ischemic events.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated moderate antibacterial properties, with minimum inhibitory concentrations (MICs) around 250 μg/mL. Further structural modifications could enhance its efficacy and broaden its spectrum of activity.

Mechanism of Action

The mechanism of action of ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

(a) (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS 1217858-20-2)
  • Key Differences : The methyl group is attached to the pyrrolidine ring’s carbon (via a CH₂ linker) rather than the carbamate nitrogen.
  • Impact : This structural variation increases lipophilicity and may alter binding affinity to target proteins.
  • Molecular Weight : 236.74 vs. ~236.7 (estimated for the target compound) .
(b) tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS 1820575-70-9)
  • Key Differences : A hydroxyl group at the pyrrolidine’s 4-position introduces hydrogen-bonding capacity.
  • Impact: Enhances water solubility but may reduce blood-brain barrier penetration compared to the non-hydroxylated target compound.
  • Molecular Weight : 238.71 (vs. ~236.7 for the target) .
(c) tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
  • Key Differences : Replaces pyrrolidine with a pyridine ring and adds methoxy groups.
  • Impact : Alters electronic properties and bioavailability due to aromaticity and increased steric bulk .

Physicochemical and Pharmacological Data

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Solubility (Inference)
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate HCl Not specified C₁₀H₂₁ClN₂O₂ ~236.7 Methyl on carbamate N, (R)-pyrrolidine Moderate (HCl salt)
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate HCl 1217858-20-2 C₁₀H₂₁ClN₂O₂ 236.74 CH₂-linked pyrrolidine, (R)-configuration Moderate
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate HCl 1820575-70-9 C₉H₁₉ClN₂O₃ 238.71 4-OH on pyrrolidine, (3R,4R) High (polar OH group)
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Not provided C₁₄H₂₀N₂O₄ 280.32 Pyridine core, dimethoxy groups Low (non-ionic form)

Biological Activity

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a pyrrolidine ring, which contribute to its distinct chemical reactivity and biological activity. The molecular formula is C12_{12}H20_{20}ClN2_2O2_2, and it is often utilized as a building block in organic synthesis.

The mechanism of action for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves several biological interactions:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This property is critical for its potential therapeutic applications.
  • Binding Affinity : Interaction studies have indicated that the compound exhibits binding affinity to various biological targets, which may modulate receptor activity or inhibit specific enzymes.

Enzyme Inhibition Studies

Research has shown that (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride effectively inhibits certain enzymes. For instance, studies involving oligopeptide boronates have demonstrated its potential in inhibiting type I signal peptidase in E. coli, a promising drug target .

Case Studies

  • In Vivo Studies : In a study assessing the compound's effects on lupus disease models, various dosing regimens were tested. Mice treated with different concentrations showed a significant reduction in inflammatory markers compared to control groups . The results indicated that the compound could modulate immune responses effectively.
  • Pharmacokinetic Evaluation : A pharmacokinetic analysis revealed that the compound maintains effective plasma concentrations over time, suggesting favorable absorption and distribution characteristics essential for therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activity of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride compared to structurally similar compounds:

Compound NameStructural DifferencesUnique Features
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochlorideDifferent substitution pattern on pyrrolidine ringVaries in biological activity and potency
tert-Butyl N-methyl-N-(pyrrolidin-3-yl)carbamate hydrochlorideMethyl group positioned differentlyDistinct reactivity profile
(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamateEnantiomeric form; different stereochemistryPotentially different pharmacokinetics and dynamics

Research Findings

Recent research highlights the diverse applications of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride:

  • Therapeutic Potential : Its ability to inhibit specific enzymes suggests potential applications in treating diseases characterized by dysregulated enzyme activity, such as autoimmune disorders .
  • Organic Synthesis : The compound serves as a valuable building block in synthesizing more complex molecules, underscoring its significance in medicinal chemistry.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride, and what key reagents are involved? The compound is typically synthesized via carbamate formation between tert-butyl chloroformate and methyl(pyrrolidin-3-yl)amine, followed by HCl salt formation. Key reagents include tert-butyl alcohol derivatives (e.g., tert-butyl chloroformate) and chiral pyrrolidine precursors. Reaction conditions often involve anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to drive carbamate coupling. Purification is achieved via recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess during synthesis? Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, using (R)-pyrrolidin-3-amine as a starting material ensures stereochemical fidelity. Kinetic resolution via chiral HPLC or enzymatic methods can isolate the desired enantiomer. Reaction parameters such as temperature (e.g., −20°C to minimize racemization) and solvent polarity (e.g., THF for better stereocontrol) are critical. Monitoring ee (enantiomeric excess) via chiral stationary phase HPLC validates optimization .

Structural and Analytical Characterization

Basic: What analytical techniques are recommended for characterizing the compound’s purity and stereochemistry?

  • Purity: HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.
  • Stereochemistry: Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry.
  • Structural Confirmation: 1^1H/13^13C NMR (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and FT-IR (carbamate C=O stretch ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular formula (C11_{11}H23_{23}ClN2_2O2_2) .

Advanced: How to resolve discrepancies in NMR data when analyzing diastereomeric impurities? Diastereomers may show splitting in 1^1H NMR due to differing coupling constants (e.g., pyrrolidine ring protons). Use 2D NMR (COSY, NOESY) to assign spatial relationships. For trace impurities (<1%), LC-MS/MS with isotopic labeling or spiking with authentic standards helps identify contaminants. Dynamic NMR at variable temperatures can reveal conformational exchange broadening .

Safety and Handling

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
  • Storage: In airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis.
    Refer to SDS data for hazard statements (e.g., H302: harmful if swallowed) and first-aid measures .

Advanced: How to design experiments to assess the compound’s metabolic stability in vitro?

  • Liver Microsome Assay: Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC50_{50} values.
  • Data Interpretation: Compare half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) to reference compounds. Contradictions in stability data may arise from interspecies variability (e.g., rat vs. human microsomes) .

Biological Activity and Applications

Basic: What are the reported biological targets of this compound, and how are binding assays designed? The compound is explored as a chiral building block for kinase inhibitors or GPCR modulators. Binding assays:

  • Radioligand Displacement: Use 3^3H-labeled analogs to measure Ki_i in receptor-rich membranes.
  • Surface Plasmon Resonance (SPR): Immobilize target protein and measure real-time binding kinetics .

Advanced: How to address contradictions in IC50_{50} values across different assay formats? Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine as a pan-kinase inhibitor). Validate findings with orthogonal methods (e.g., cellular thermal shift assay [CETSA] for target engagement). Statistical analysis (e.g., ANOVA) identifies significant outliers .

Stability and Degradation

Basic: What are the major degradation pathways under physiological conditions? Hydrolysis of the carbamate group at acidic pH (e.g., gastric fluid) yields tert-butanol and methyl(pyrrolidin-3-yl)amine. Oxidative degradation (e.g., via ROS) may form N-oxide derivatives. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Advanced: How to stabilize the compound against racemization in aqueous formulations?

  • pH Control: Buffer solutions at pH 4–6 minimize carbamate hydrolysis.
  • Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) enhances solid-state stability.
  • Chelating Agents: EDTA reduces metal-catalyzed oxidation. Monitor racemization via chiral HPLC during forced degradation studies .

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